molecular formula C18H18N4O5 B2475101 3,5-Dinitro 4-benzylpiperazinyl ketone CAS No. 289476-03-5

3,5-Dinitro 4-benzylpiperazinyl ketone

Cat. No.: B2475101
CAS No.: 289476-03-5
M. Wt: 370.365
InChI Key: XWSINDZIARKWDJ-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-benzylpiperazinyl ketone is a nitro-substituted piperazine derivative characterized by a benzyl group (-CH₂C₆H₅) attached to the piperazine nitrogen and a 3,5-dinitrophenyl ketone moiety. These compounds are typically synthesized via nucleophilic substitution or condensation reactions involving aromatic aldehydes and ketones .

However, specific data on the target compound’s synthesis, biological activity, or industrial use remain sparse in the provided evidence.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c23-18(15-10-16(21(24)25)12-17(11-15)22(26)27)20-8-6-19(7-9-20)13-14-4-2-1-3-5-14/h1-5,10-12H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSINDZIARKWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro 4-benzylpiperazinyl ketone typically involves the nitration of 4-benzylpiperazine followed by the introduction of a ketone group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting dinitro compound is then subjected to a Friedel-Crafts acylation reaction to introduce the ketone group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to prevent any side reactions and to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro 4-benzylpiperazinyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dinitro 4-benzylpiperazinyl ketone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dinitro 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell death. Additionally, the compound can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent on Piperazine Molecular Weight Key Properties/Applications
3,5-Dinitro-4-benzylpiperazinyl ketone* Likely C₂₀H₂₀N₄O₅ Benzyl (-CH₂C₆H₅) ~396.4 (inferred) Limited data; inferred structural analog
(3,5-Dinitrophenyl)[4-(diphenylmethyl)-1-piperazinyl]methanone C₂₄H₂₂N₄O₅ Diphenylmethyl (-CH(C₆H₅)₂) 446.46 Higher lipophilicity; ChemSpider ID 2845530
3,5-Dinitrophenyl 4-(3-phenylpropenyl)piperazinyl ketone C₂₀H₂₀N₄O₅ 3-Phenylpropenyl (-CH₂CH=CHC₆H₅) 396.4 Commercial availability (CAS 28271-98-9); used in synthetic intermediates
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives Variable Aryl groups (e.g., furyl) Variable Antimicrobial activity reported

Key Comparisons:

Substituent Effects on Physicochemical Properties: The benzyl group in the target compound offers moderate steric bulk compared to the diphenylmethyl group in , which increases molecular weight (446.46 vs. The 3-phenylpropenyl substituent in introduces an unsaturated bond, reducing molecular weight and possibly enhancing reactivity in conjugation reactions.

Biological Activity :

  • While direct data on the target compound’s bioactivity is lacking, structurally related bis-thioxo pyridine derivatives (e.g., compounds 6a–c in ) demonstrate antimicrobial properties, suggesting that nitro and aromatic groups synergistically contribute to such activity.

The diphenylmethyl analog may serve as a reference standard due to its well-documented ChemSpider entry (ID 2845530).

Biological Activity

3,5-Dinitro 4-benzylpiperazinyl ketone is a synthetic compound characterized by its unique structure, which includes a piperazine ring with nitro substitutions and a benzyl group. Its molecular formula is C11H12N4O5, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Weight : 270.24 g/mol
  • Molecular Formula : C11H12N4O5
  • Chemical Structure : The compound features a benzyl group attached to a piperazine ring, with two nitro groups at the 3 and 5 positions.

Synthesis

The synthesis of this compound typically involves:

  • Nitration : The nitration of 4-benzylpiperazine using concentrated nitric acid and sulfuric acid.
  • Acylation : The introduction of the ketone group through a Friedel-Crafts acylation process.

Biological Activity

This compound has shown promise in various biological assays, indicating potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Study Findings : In vitro studies have demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
  • Mechanism : The nitro groups may generate reactive oxygen species (ROS) upon reduction in microbial cells, leading to oxidative stress and cell death.

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

  • Cell Lines Tested : It has been tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
  • Results : The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

The biological activity of this compound is thought to be mediated through its interaction with cellular targets:

  • Reactive Oxygen Species (ROS) : The generation of ROS can lead to oxidative damage in cellular components.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
    • Methodology : Disk diffusion method was employed.
    • Results : Showed significant inhibition zones compared to control groups.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on MCF-7 and A549 cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : IC50 values indicated potent cytotoxic effects at low concentrations.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3,5-Dinitro 4-methylpiperazinyl ketoneSimilar piperazine structure; methyl substitutionModerate antimicrobial activity
3,5-Dinitro 4-ethylpiperazinyl ketoneEthyl group substitution; similar reactivityLower anticancer efficacy
3,5-Dinitro 4-phenylpiperazinyl ketonePhenyl substitution; enhanced lipophilicityEnhanced cytotoxicity

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